molecular formula C16H15N7O4S B2697311 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide CAS No. 2034486-62-7

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide

Cat. No. B2697311
CAS RN: 2034486-62-7
M. Wt: 401.4
InChI Key: GTSQVLGMAPZMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is a useful research compound. Its molecular formula is C16H15N7O4S and its molecular weight is 401.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : A study by (Gul et al., 2017) on derivatives of 1,3,4-oxadiazole compounds, which share a structural resemblance to the specified chemical, showed significant antimicrobial activity against various microbial species. This suggests a potential for developing new antimicrobial agents from similar compounds.

  • Anticancer Activity : Research by (Sultani et al., 2017) on a series of purine-based compounds indicated their effectiveness in inhibiting breast and leukemic cancer cell lines. The study highlights the potential of structurally related compounds in cancer therapy.

Synthesis and Chemical Analysis

  • Novel Synthesis : The synthesis of novel compounds with detailed structural analysis provides a foundation for further pharmacological screening. For example, the synthesis and characterization of 1,3,4-oxadiazole derivatives as explored by (Duran & Demirayak, 2012) contribute to expanding the chemical libraries for drug discovery.

  • Mechanistic Insights : Studies like the one by (Latli et al., 2015) offer mechanistic insights into the biological activities of complex compounds. Understanding the interaction between these compounds and biological targets is crucial for drug design.

Pharmacological Investigations

  • Neuroprotective and MAO-B Inhibitory Activities : An investigation into the neuroprotective and MAO-B inhibitory activities of semi- and thiosemicarbazides containing a methylxanthine moiety, as conducted by (Mitkov et al., 2022), highlights the therapeutic potential of such compounds in neurodegenerative diseases.

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O4S/c1-8-18-13(27-20-8)9-4-5-28-14(9)19-10(24)6-23-7-17-12-11(23)15(25)22(3)16(26)21(12)2/h4-5,7,11H,6H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIPHZHDKRHLMR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N7O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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